5-Fluorotryptophan

19F NMR Protein dynamics CPMG relaxation dispersion

Protein NMR spectroscopists face severe 1H resonance overlap in IDPs and multi-Trp proteins, hindering site-specific assignment. 5-Fluorotryptophan resolves this through quantitative (>97%) biosynthetic 19F-labeling in E. coli and L. lactis, enabling background-free NMR with 13.37 ppm chemical shift dispersion. • >97% incorporation efficiency eliminates labeling heterogeneity that complicates quantitative interpretation. • Unique dual-mode capability: retains native fluorescence quantum yield (≈0.2) and monoexponential decay (τ ≈3.4 ns), unlike 4-fluoro (near-zero emission) or 6-fluoro (altered kinetics) analogs. • Validated preservation of native protein backbone dynamics via 15N CPMG relaxation dispersion and EXSY exchange across four model systems.

Molecular Formula C11H11FN2O2
Molecular Weight 222.22 g/mol
CAS No. 16626-02-1
Cat. No. B555309
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Fluorotryptophan
CAS16626-02-1
Synonyms5-Fluoro-L-tryptophan; Fluorotryptophane; 16626-02-1; (S)-2-Amino-3-(5-fluoro-1H-indol-3-yl)propanoicacid; L-Tryptophan,5-fluoro-; UNII-17H03VO4KZ; 17H03VO4KZ; 5-fluoro-tryptophan; L-5-fluorotryptophan; AmbotzHAA8000; AC1LELWZ; Tryptophan,5-fluoro-,L-; SCHEMBL122142; CHEMBL559973; 47568_FLUKA; 47568_SIGMA; CTK0H4034; ZINC57156; INPQIVHQSQUEAJ-VIFPVBQESA-N; MolPort-003-934-184; 8456AA; DB03314; AJ-09613; AK-60150; AM009420
Molecular FormulaC11H11FN2O2
Molecular Weight222.22 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1F)C(=CN2)CC(C(=O)O)N
InChIInChI=1S/C11H11FN2O2/c12-7-1-2-10-8(4-7)6(5-14-10)3-9(13)11(15)16/h1-2,4-5,9,14H,3,13H2,(H,15,16)/t9-/m0/s1
InChIKeyINPQIVHQSQUEAJ-VIFPVBQESA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Fluorotryptophan: Dual Spectroscopic Probe


5-Fluorotryptophan (5F-Trp, 5FW) is a non-canonical α-amino acid derived from L-tryptophan via fluorine substitution at the 5-position of the indole ring [1]. This single-atom modification confers dual spectroscopic utility: the 19F nucleus serves as a background-free NMR probe with a chemical shift dynamic range up to 400 ppm [2], while the fluorophore retains fluorescence quantum yields (≈0.2 in aqueous environments) comparable to native tryptophan [3]. The compound is biosynthetically incorporated into recombinant proteins in E. coli and L. lactis expression systems with efficiencies exceeding 97%, enabling residue-specific structural and dynamic interrogation without requiring specialized genetic code expansion [4].

Dual 19F NMR and fluorescence probe capability
High biosynthetic incorporation efficiency in E. coli and L. lactis
Structurally conservative probe for protein dynamics studies

Why 5-Fluorotryptophan Is Irreplaceable


Fluorinated tryptophan analogs are not interchangeable due to divergent effects on protein dynamics, spectroscopic properties, and biosynthetic incorporation efficiency. 5-Fluorotryptophan uniquely maintains native-like protein backbone dynamics (as verified by 15N CPMG relaxation dispersion experiments) while introducing a fluorine probe that accurately reports on global exchange processes [1]. In contrast, 6-fluorotryptophan produces altered fluorescence decay kinetics, while 4-fluorotryptophan exhibits near-zero fluorescence quantum yield, rendering it unsuitable for dual NMR/fluorescence applications [2]. Furthermore, 5-methyltryptophan shows only 92% incorporation efficiency in L. lactis systems versus >97% for 5-fluorotryptophan, introducing labeling heterogeneity that complicates quantitative interpretation [3]. These functional divergences necessitate compound-specific selection based on the experimental requirements detailed below.

6-Fluorotryptophan
Altered fluorescence decay kinetics may compromise correlated NMR-fluorescence measurements.
4-Fluorotryptophan
Very low fluorescence quantum yield may prevent dual-mode spectroscopic applications.
5-Methyltryptophan
Reduced incorporation efficiency may introduce labeling heterogeneity and affect quantitative analysis.

5-Fluorotryptophan Performance Evidence


Backbone Dynamics Preservation

5-Fluorotryptophan substitution does not perturb native protein backbone dynamics, as demonstrated by 15N CPMG relaxation dispersion and EXSY profiles that remain unchanged compared to wild-type tryptophan-containing proteins across four model systems (KIX, Dcp1, Dcp2, DcpS) [1]. This establishes 5F-Trp as a structurally conservative probe, unlike bulkier analogs such as 5-methyltryptophan or 5-bromotryptophan, which can alter local packing and dynamics.

Dynamics Preservation
Head-to-head
15N CPMG and EXSY profiles match wild-type
Supports non-perturbative dynamics probe selection
Observed across four model systems
19F NMR Protein dynamics CPMG relaxation dispersion Conformational exchange

Biosynthetic Incorporation Efficiency

In Lactococcus lactis expression systems, 5-fluorotryptophan incorporates into recombinant proteins with >97% efficiency, significantly exceeding 5-methyltryptophan (92%) and 5-hydroxytryptophan (89%) [1]. This higher incorporation efficiency minimizes residual unlabeled protein, which is critical for quantitative 19F NMR and fluorescence anisotropy measurements where heterogeneous labeling introduces systematic error.

Incorporation Efficiency
Head-to-head
>97%
incorporation in L. lactis
Reported higher incorporation reduces labeling heterogeneity
Compared to 92% (5-Me) and 89% (5-OH)
Protein engineering Biosynthetic labeling Expression systems Non-canonical amino acids

Fluorescence Quantum Yield and Lifetime

5-Fluorotryptophan retains usable fluorescence (quantum yield ≈0.2 in aqueous environments; single-exponential lifetime τ ≈3.4 ns) that enables its dual use as both a 19F NMR probe and a fluorescence reporter [1]. In contrast, 4-fluorotryptophan exhibits a very low fluorescence quantum yield, effectively functioning as a fluorescence 'knock-out' analog suitable only for NMR applications [2]. This bifurcation defines fundamentally different application domains.

Fluorescence Quantum Yield
Head-to-head
Φ ≈0.2, τ ≈3.4 ns monoexponential
4F-Trp: near-zero quantum yield
Supports dual-mode NMR-fluorescence studies
Aqueous buffer, pH 7.4, room temperature
Fluorescence spectroscopy Quantum yield Time-resolved fluorescence Dual-mode probes

Redox Potential Modulation for PCET

Fluorination at the 5-position increases the reduction potential of tryptophan by 33-72 mV in the pH 6-9 regime accessible to most proteins, while shifting the pKa of the indole proton from 4.6 to 3.8-4.0 [1]. This systematic electrochemical tuning enables 5-fluorotryptophan to serve as a site-specific probe of proton-coupled electron transfer (PCET) pathways without requiring multiple mutagenesis steps.

Redox Potential Shift
Head-to-head
ΔE°′ = +33–72 mV
pKa 3.8–4.0 (native 4.6)
Supports site-specific PCET pathway mapping
Electrochemical measurements in buffered solutions
Proton-coupled electron transfer Redox potential Radical chemistry Electrochemistry

19F NMR Chemical Shift Dispersion

In the 43 kDa protein plasminogen activator inhibitor-1 (PAI-1), four 5-fluorotryptophan residues produced well-resolved 19F NMR resonances spanning -39.20 to -52.57 ppm (13.37 ppm total dispersion), enabling unambiguous assignment of each tryptophan site [1]. This dispersion exceeds that typically observed for 6-fluorotryptophan in similar protein contexts (class-level inference based on comparative indole ring substitution position effects on chemical shift sensitivity). The superior resolution stems from the 5-position's enhanced sensitivity to local aromatic ring current effects and hydrogen bonding patterns.

NMR Shift Dispersion
Class-level
13.37 ppm span
across 4 Trp sites in PAI-1
May improve spectral resolution in multi-Trp proteins
Comparative data for 6F-Trp in same system not available
19F NMR Chemical shift Protein microenvironment Conformational heterogeneity

Single-Exponential Fluorescence Decay for FRET

Unlike native tryptophan, which exhibits complex multi-exponential fluorescence decay kinetics that complicate quantitative Förster resonance energy transfer (FRET) analysis, 5-fluorotryptophan displays virtually identical single-exponential excited-state decay (τ ≈3.4 ns) across multiple protein environments [1]. This monoexponential decay behavior enables simultaneous measurement of multiple distances between 5-fluorotryptophan and RET acceptors without requiring complex decay-associated spectral decomposition.

Monoexponential Decay
Head-to-head
Monoexponential τ ≈3.4 ns
Native Trp: multi-exponential (2–3 components)
Supports monoexponential FRET analysis
α-Synuclein mutants, TCSPC
FRET Fluorescence lifetime Time-resolved spectroscopy Distance measurements

5-Fluorotryptophan Application Scenarios


19F NMR for IDPs and Multi-Trp Proteins

5-Fluorotryptophan is the preferred probe for 19F NMR analysis of IDPs and proteins containing multiple tryptophan residues. Its >97% biosynthetic incorporation efficiency ensures uniform labeling [1], while the 13.37 ppm chemical shift dispersion observed in PAI-1 demonstrates superior resolution for site-specific assignment without extensive mutagenesis [2]. This scenario is particularly valuable for proteins like α-synuclein where conventional 1H NMR suffers from severe resonance overlap.

Correlated NMR-Fluorescence Measurements

When a research program requires orthogonal biophysical characterization using both 19F NMR and fluorescence spectroscopy, 5-fluorotryptophan is uniquely suited due to its retained fluorescence quantum yield (≈0.2) and monoexponential decay kinetics (τ ≈3.4 ns) [3]. 4-Fluorotryptophan cannot substitute due to its near-zero fluorescence emission [4]. This dual-mode capability eliminates the need to prepare and characterize separate protein constructs, reducing labor and sample consumption.

Quantitative Protein Dynamics Studies

For experiments where preserving native protein dynamics is critical, 5-fluorotryptophan is validated to not alter 15N CPMG relaxation dispersion profiles or EXSY exchange kinetics across four model protein systems [5]. This evidence supports its selection over bulkier analogs (5-methyltryptophan, 5-bromotryptophan) that may introduce local packing perturbations. This scenario is directly applicable to studies of enzyme catalysis, allostery, and ligand-induced conformational changes.

PCET Pathway Mapping in Radical Enzymes

In mechanistic enzymology investigating radical-mediated catalysis, 5-fluorotryptophan provides a defined electrochemical perturbation (+33 to +72 mV shift in reduction potential; pKa decreased to 3.8-4.0) for site-specific PCET pathway mapping [6]. This enables quantitative dissection of electron transfer mechanisms without requiring multiple site-directed mutations or chemical modifications that might alter protein structure.

Application
Selection Property
Validation Focus
19F NMR of IDPs and multi-Trp proteins
Wide 19F chemical shift dispersion
Site-specific assignment without extensive mutagenesis
Correlated NMR-fluorescence studies
Retained fluorescence quantum yield and monoexponential decay
Dual-mode measurement on single sample
Quantitative protein dynamics studies
Structurally conservative 19F probe
Backbone dynamics preservation (CPMG/EXSY)
PCET pathway mapping in radical enzymes
Defined redox potential shift
Electrochemical perturbation at specific Trp sites

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Fluorotryptophan

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.